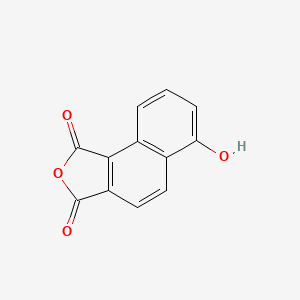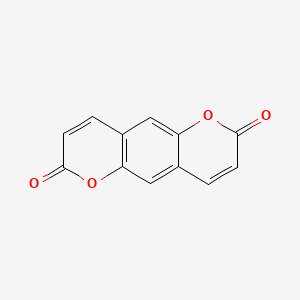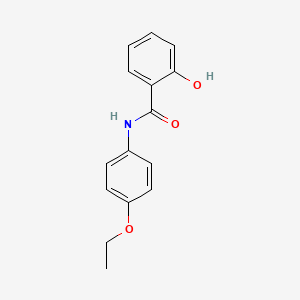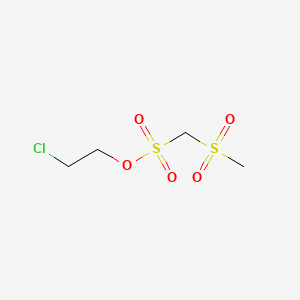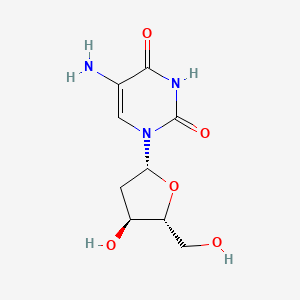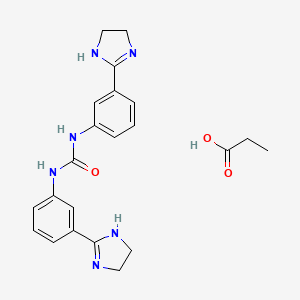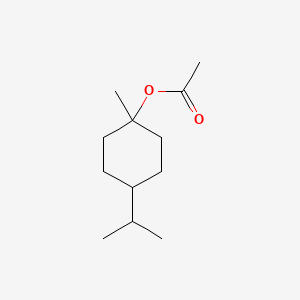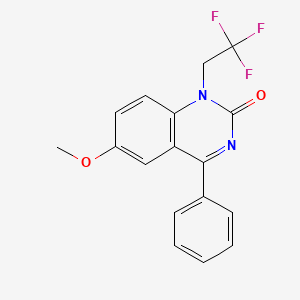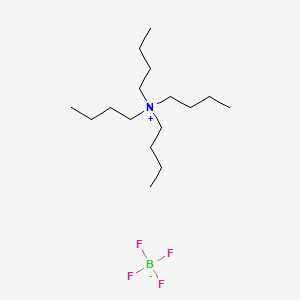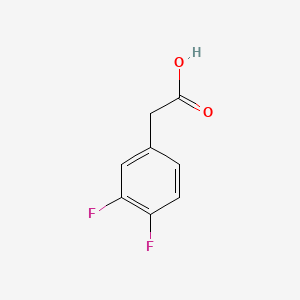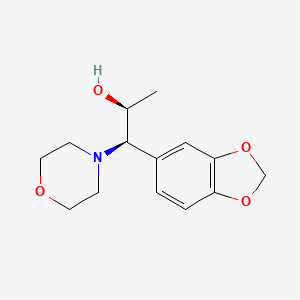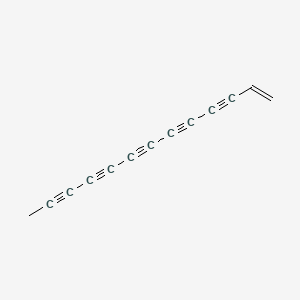
1-Tridecene-3,5,7,9,11-pentayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideca-1-en-3, 5, 7, 9, 11-pentayne belongs to the class of organic compounds known as enynes. These are hydrocarbons containing an alkene and an alkyne group. Thus, trideca-1-en-3, 5, 7, 9, 11-pentayne is considered to be a hydrocarbon lipid molecule. Trideca-1-en-3, 5, 7, 9, 11-pentayne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trideca-1-en-3, 5, 7, 9, 11-pentayne is primarily located in the membrane (predicted from logP). Outside of the human body, trideca-1-en-3, 5, 7, 9, 11-pentayne can be found in a number of food items such as herbs and spices, tea, burdock, and fats and oils. This makes trideca-1-en-3, 5, 7, 9, 11-pentayne a potential biomarker for the consumption of these food products.
Tridec-1-ene-3,5,7,9,11-pentayne is an enyne.
Applications De Recherche Scientifique
Polyacetylenes in Plants
1-Tridecene-3,5,7,9,11-pentayne, a polyacetylene, has been identified in immature seeds of safflower (Carthamus tinctorius L.) along with other polyacetylenes. These compounds have been studied for changes in their content during the maturation of plants, providing insights into plant biochemistry and potential applications in agriculture and phytomedicine (Ichihara & Noda, 1975).
Homologation Method in Organic Chemistry
In the field of organic chemistry, homologation methods are used to prepare multi-substituted pentacenes, including derivatives of 1-Tridecene-3,5,7,9,11-pentayne. This methodology is essential for synthesizing various organic compounds, particularly in the development of new materials and compounds for electronic and industrial applications (Takahashi et al., 2006).
Insecticidal Properties
Research on polyacetylene derivatives from Rudbeckia hirta, including 1-tridecene-3,5,7,9,11-pentayne, has revealed their insecticidal properties. These compounds have been examined for their effectiveness against mosquito larvae under various light conditions, offering potential applications in pest control and environmental management (Guillet et al., 1997).
Electronic and Optical Properties
In the field of electronics, studies on pentacene and its derivatives, including 1-Tridecene-3,5,7,9,11-pentayne, focus on their electronic and optical properties. This research is crucial for developing new organic electronic materials, particularly for applications in organic thin film transistors and other electronic devices (Jones & Lin, 2017).
Propriétés
Numéro CAS |
2060-59-5 |
|---|---|
Nom du produit |
1-Tridecene-3,5,7,9,11-pentayne |
Formule moléculaire |
C13H6 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
tridec-1-en-3,5,7,9,11-pentayne |
InChI |
InChI=1S/C13H6/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1H2,2H3 |
Clé InChI |
KKBHBCOJHHCOCL-UHFFFAOYSA-N |
SMILES |
CC#CC#CC#CC#CC#CC=C |
SMILES canonique |
CC#CC#CC#CC#CC#CC=C |
Autres numéros CAS |
2060-59-5 81900-91-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



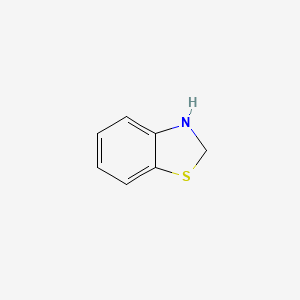
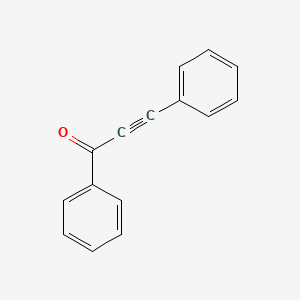
![1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine](/img/structure/B1199340.png)
